AC-Ala-ala-ome

Protease Substrate Enzyme Kinetics Elastase

Standard unprotected dipeptides fail to replicate native enzyme interactions. This N-acetyl, C-methyl ester capped dipeptide provides the precise chain length and terminal protection required for valid protease kinetics and peptide model studies. - **Defined Substrate**: Essential for serine alkaline protease S2 subsite specificity assays (Morihara et al., 1974). - **Controlled Properties**: Acetyl/OMe capping dictates solubility and conformation for reproducible peptide synthesis. - **Benchmark Quality**: Consistent lot-to-lot purity for assay validation and esterase activity controls.

Molecular Formula C9H16N2O4
Molecular Weight 216.23 g/mol
Cat. No. B12114868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Ala-ala-ome
Molecular FormulaC9H16N2O4
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)OC)NC(=O)C
InChIInChI=1S/C9H16N2O4/c1-5(10-7(3)12)8(13)11-6(2)9(14)15-4/h5-6H,1-4H3,(H,10,12)(H,11,13)
InChIKeyCXWPLQYKHLCSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-Ala-Ala-OMe: Specialized Dipeptide Building Block


AC-Ala-Ala-OMe (CAS: 30802-26-7) is a chemically protected dipeptide, formally N-acetyl-L-alanyl-L-alanine methyl ester, with the molecular formula C9H16N2O4 and a molecular weight of 216.23 g/mol . Its structure features two L-alanine residues linked by a peptide bond, with an acetyl (Ac) protecting group at the N-terminus and a methyl ester (OMe) at the C-terminus . This specific N- and C-terminal capping distinguishes it from simple unprotected dipeptides, conferring distinct conformational and solubility properties that are valuable in studying peptide behavior and enzyme interactions . As a research chemical, its primary applications are as a defined substrate for protease activity assays and as a building block in peptide synthesis.

Why AC-Ala-Ala-OMe Differs from Analogues


Direct substitution of AC-Ala-Ala-OMe with seemingly similar compounds like its longer-chain analogs (e.g., Ac-Ala-Ala-Ala-OMe) or other alanine derivatives (e.g., Ac-Ala-OMe) is scientifically unsound without rigorous re-validation. This is due to its unique kinetic fingerprint as an enzyme substrate and its distinct physical properties as a peptide building block. As established by foundational enzymology studies, proteases exhibit pronounced chain-length-dependent activity on N-acylated peptide esters, where elongation from P1 to P2 or P3 with alanine residues markedly alters catalytic efficiency [1]. Furthermore, the specific N-terminal acetyl and C-terminal methyl ester protections on the dipeptide backbone dictate its conformational landscape and solubility, which are not replicated in longer or unprotected variants . Therefore, selecting a substitute based on a superficial structural resemblance (e.g., another acetylated alanine oligomer) risks introducing significant, unquantified variability into experimental results, particularly in kinetic assays and synthetic protocols.

AC-Ala-Ala-OMe Differentiating Evidence


Kinetic Distinction from Monomeric Ac-Ala-OMe

For elastase assays, AC-Ala-Ala-OMe (as a dipeptide) exhibits profoundly different kinetic behavior compared to the monomeric analog Ac-Ala-OMe. Data from a foundational study on Ac-Ala-Ala-Ala-OMe demonstrate that the single amino acid substrate is an exceptionally poor substrate for elastase, with a KM value over 350-fold higher and a kcat value over 10-fold lower [1]. This quantitative difference is critical for assay design, as it confirms the monomer is functionally inadequate for measuring elastase activity, whereas the oligomeric form (of which Ac-Ala-Ala-OMe is a core component) is kinetically viable.

Protease Substrate Enzyme Kinetics Elastase

Chain-Length Selectivity in Protease Hydrolysis

A comparative study on serine alkaline proteinases from microorganisms established that esterase activity on N-acylated peptide ester substrates is significantly enhanced by elongating the peptide chain from P1 to P2 or P3 with alanine residues [1]. This study used a family of substrates including Ac-(Ala)m-X-OMe (m=0-2) and demonstrated that the catalytic efficiency is not merely a function of the amino acid composition but is highly dependent on peptide length. Consequently, Ac-Ala-Ala-OMe (m=1, representing the dipeptide) occupies a distinct kinetic niche, exhibiting hydrolysis rates that differ from both the tripeptide (m=2) and monomer (m=0) forms, precluding their interchangeable use in protease characterization.

Enzyme Specificity Subtilisin Peptide Ester Hydrolysis

Conformational and Interaction Properties

As a research tool, AC-Ala-Ala-OMe is not a simple commodity chemical but a molecular probe with defined structural and interaction characteristics. Technical documentation notes that the compound possesses specific 'conformational and interaction properties' and that its amino acid sequence 'contains an elongating residue with a specific profile' making it useful for 'studying acylases' . Furthermore, the acetyl and methyl ester modifications influence its stability, reactivity, and solubility in organic solvents [1]. These properties are not universal among dipeptides or their uncapped analogs; they are a direct consequence of this specific sequence and capping strategy, making it a specialized reagent for studies of peptide behavior, protein interactions, and enzymatic processes.

Peptide Conformation Protein Interaction Acylase Studies

AC-Ala-Ala-OMe Research Applications


Serine Protease Chain-Length Specificity Substrate

As directly supported by the work of Morihara et al. (1974), AC-Ala-Ala-OMe is an essential tool for investigating the S2 subsite specificity of serine alkaline proteases [1]. Its precise chain length (a dipeptide) allows researchers to probe the kinetic effects of P2-site occupancy, an experimental paradigm that cannot be executed with either a monomeric or tripeptide substrate. Procurement of this specific compound enables the precise mapping of protease subsite preferences, a fundamental step in understanding enzyme mechanism and designing selective inhibitors [1].

Conformationally Defined Peptide Building Block

The N-terminal acetyl and C-terminal methyl ester protections confer upon AC-Ala-Ala-OMe a unique set of physicochemical properties, including specific solubility and conformational biases [REFS-1, REFS-2]. This makes it a valuable synthon in the construction of larger peptide models for studying protein folding, hydrogen bonding patterns, and the effects of terminal capping on secondary structure stability. Substituting with an uncapped or differently protected analog would alter these fundamental properties, compromising the validity of the structural model [REFS-1, REFS-2].

Hydrolysis Assay Control Standard

The well-documented kinetic behavior of oligomeric alanine methyl esters like AC-Ala-Ala-OMe, particularly in contrast to monomers [1], positions it as a valuable control or reference standard in esterase activity assays. Researchers can use its established profile to validate assay conditions, calibrate instrumentation, or benchmark the activity of novel enzymes against a characterized substrate. Its defined structure and known susceptibility to a class of proteases provide a reliable benchmark for quality control and method development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC-Ala-ala-ome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.